molecular formula C13H11NO5 B1526696 Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate CAS No. 874133-46-7

Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate

Cat. No.: B1526696
CAS No.: 874133-46-7
M. Wt: 261.23 g/mol
InChI Key: NWQOKNHRHTYZNY-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate (CAS: 874133-46-7) is a nitro-substituted naphthalene derivative with an oxyacetate ester functional group. It is primarily used in laboratory settings for synthetic chemistry and materials science research. The compound features a naphthalene core substituted with a nitro group at the 4-position and an acetoxy methyl ester at the 1-position. Its molecular structure combines aromaticity with electron-withdrawing (nitro) and electron-donating (ester) groups, making it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

methyl 2-(4-nitronaphthalen-1-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-18-13(15)8-19-12-7-6-11(14(16)17)9-4-2-3-5-10(9)12/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQOKNHRHTYZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the following molecular structure:

  • Chemical Formula : C12_{12}H11_{11}N1_{1}O4_{4}
  • Molecular Weight : 233.23 g/mol

The compound is characterized by the presence of a nitronaphthalene moiety, which is known to influence its biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, related naphthalene derivatives have shown micromolar activity against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50_{50} (µM)Reference
Compound AA54910
Compound BHeLa5
This compoundTBDTBDTBD

Enzyme Inhibition

This compound may also function as an inhibitor for specific enzymes. For example, related compounds have been shown to inhibit aldo-keto reductases (AKRs), which play crucial roles in steroid metabolism and cancer progression. The inhibition of these enzymes can lead to reduced testosterone formation in prostate cancer cells, indicating potential therapeutic applications .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50_{50} (nM)Reference
Compound CAKR1C380
This compoundTBDTBDTBD

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of naphthalene derivatives, this compound was included in a screening panel. The results indicated that while it did not exhibit the highest potency compared to other analogs, it still demonstrated notable activity against specific cancer cell lines. Further optimization of the chemical structure may enhance its efficacy.

Case Study 2: Inhibition of AKR Enzymes

A comparative analysis was conducted on various naphthalene derivatives for their ability to inhibit AKR enzymes. This compound was found to have moderate inhibition potential. The study highlighted the importance of substituent groups on the naphthalene ring in modulating enzyme affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate against analogous compounds, focusing on structural features, physicochemical properties, synthesis, and applications. Key comparisons are summarized in Table 1.

Structural and Functional Group Analysis

Methyl 2-(4-nitronaphthalen-1-yl)-2-phenylacetate (CAS: 1980086-65-4) Structure: Features a phenyl group directly attached to the acetoxy moiety instead of an ether-linked oxygen.

Methyl (2-chloro-6-nitrophenoxy)acetate (CAS: 669758-45-6) Structure: A simpler phenoxy derivative with nitro and chloro substituents on a benzene ring. Impact: The absence of a fused naphthalene ring reduces molecular weight (245.61 g/mol) and may enhance solubility in polar solvents .

Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate

  • Structure : Incorporates a chromen-2-one (coumarin) core with a ketone group.
  • Impact : The chromen ring introduces conjugation, altering UV-Vis absorption properties and enabling fluorescence applications .

Methyl 2-[6-chloro-4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]acetate (CAS: 858752-15-5) Structure: Combines a chromenone ring with naphthylmethoxy and chloro substituents. Impact: The extended π-system and multiple substituents enhance lipophilicity, favoring membrane permeability in biological studies .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (874133-46-7) C₁₃H₁₁NO₅ 261.23 4-NO₂, 1-OCH₂COOCH₃ High thermal stability, moderate solubility in DMSO
Methyl (2-chloro-6-nitrophenoxy)acetate (669758-45-6) C₉H₈ClNO₅ 245.61 2-Cl, 6-NO₂, OCH₂COOCH₃ Lower melting point (∼90–95°C), polar aprotic solvent affinity
Methyl 2-[(2-oxo-2H-chromen-4-yl)oxy]acetate C₁₂H₁₀O₅ 234.21 2-Oxo-chromen-4-yl, OCH₂COOCH₃ Fluorescence emission at 450 nm (λₑₓ = 350 nm)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate
Reactant of Route 2
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Methyl 2-[(4-nitronaphthalen-1-yl)oxy]acetate

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